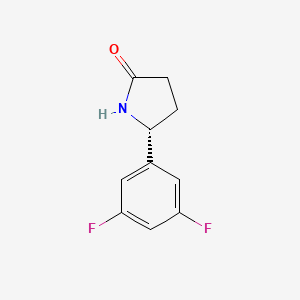

(R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F2NO |

|---|---|

Molecular Weight |

197.18 g/mol |

IUPAC Name |

(5R)-5-(3,5-difluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9F2NO/c11-7-3-6(4-8(12)5-7)9-1-2-10(14)13-9/h3-5,9H,1-2H2,(H,13,14)/t9-/m1/s1 |

InChI Key |

OWGSUNHQOOOHBW-SECBINFHSA-N |

Isomeric SMILES |

C1CC(=O)N[C@H]1C2=CC(=CC(=C2)F)F |

Canonical SMILES |

C1CC(=O)NC1C2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for R 5 3,5 Difluorophenyl Pyrrolidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidinone Core of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one

The retrosynthetic analysis of this compound reveals several strategic disconnections to arrive at viable starting materials. The pyrrolidinone ring, a γ-lactam, is a key feature, and its formation is central to the synthetic strategy.

A primary disconnection can be made at the C-N bond of the lactam, which points to a γ-amino acid precursor. This approach involves the cyclization of a chiral γ-amino acid bearing the 3,5-difluorophenyl group at the 4-position. The stereocenter at the 5-position of the target pyrrolidinone corresponds to the stereocenter of this amino acid precursor.

Another key disconnection is at the C5-aryl bond. This suggests a strategy involving the introduction of the 3,5-difluorophenyl group onto a pre-formed chiral pyrrolidinone scaffold. This could be achieved through methods such as nucleophilic addition of an organometallic reagent derived from 3,5-difluorobenzene to a suitable electrophilic precursor, like an N-acyliminium ion generated from pyroglutamic acid or its derivatives. lew.roresearchgate.net

A further retrosynthetic approach involves a [3+2] cycloaddition reaction. In this scenario, the pyrrolidinone ring is formed from two components, such as an azomethine ylide and a suitable dipolarophile. acs.org The chirality can be controlled by using a chiral catalyst or a chiral auxiliary attached to one of the reactants.

Finally, a disconnection of the C4-C5 and N1-C2 bonds suggests a pathway starting from a donor-acceptor cyclopropane (B1198618) and an aniline (B41778) derivative. This method involves the ring-opening of the cyclopropane followed by lactamization. nih.gov The enantioselectivity in such a process can be achieved by starting with an enantiomerically pure cyclopropane.

Enantioselective Synthesis Approaches to this compound

The synthesis of the enantiomerically pure this compound requires precise control of stereochemistry. Several modern synthetic strategies can be employed to achieve this, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary can be used to control the formation of the stereocenter at the 5-position.

One common approach involves the use of oxazolidinone auxiliaries, popularized by David A. Evans. In this strategy, an N-acyloxazolidinone can undergo a stereoselective conjugate addition of a nucleophile. For the synthesis of our target molecule, a plausible route would start with an α,β-unsaturated N-acyloxazolidinone. The conjugate addition of a 3,5-difluorophenyl organometallic reagent would be directed by the chiral auxiliary. Subsequent removal of the auxiliary and cyclization would yield the desired this compound.

Another class of chiral auxiliaries that can be employed are pseudoephedrine amides. These can be used to control the stereoselective alkylation of the α-carbon. While this is more commonly used for linear systems, adaptations for the synthesis of substituted pyrrolidinones are conceivable.

| Chiral Auxiliary | Key Reaction Step | Typical Diastereomeric Excess | Reference for Analogy |

| Evans' Oxazolidinone | Asymmetric Aldol Reaction | >95% | nih.gov |

| Oppolzer's Camphorsultam | Asymmetric Michael Addition | >90% | wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | >95% | wikipedia.org |

This table presents data for analogous reactions using these chiral auxiliaries, demonstrating their general effectiveness in controlling stereochemistry.

Asymmetric Catalysis in the Formation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of the chiral product.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. nih.govnih.gov For the construction of the chiral pyrrolidinone ring, proline and its derivatives are particularly effective catalysts. mdpi.com

A potential organocatalytic route to this compound could involve a Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst such as a diarylprolinol silyl (B83357) ether. The resulting aldehyde could then be converted to the pyrrolidinone through a series of transformations.

Another organocatalytic strategy is the asymmetric aza-Michael addition. In this approach, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. For our target molecule, an intramolecular aza-Michael reaction of a suitable precursor, catalyzed by a chiral Brønsted acid or a bifunctional thiourea (B124793) catalyst, could be envisioned to form the pyrrolidinone ring with high enantioselectivity. rsc.org

| Organocatalyst Type | Reaction | Typical Enantiomeric Excess | Reference for Analogy |

| Diarylprolinol Silyl Ether | Michael Addition | >90% | nih.govorgsyn.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael | >95% | rsc.org |

| Bifunctional Thiourea | Michael/Henry Cascade | up to 98% | rsc.org |

This table provides representative enantiomeric excess values for analogous organocatalytic reactions leading to chiral heterocycles.

Transition metal catalysis provides a versatile platform for the synthesis of complex molecules. For the synthesis of this compound, several transition metal-catalyzed reactions can be considered.

One such method is the palladium-catalyzed α-arylation of N-Boc pyrrolidine (B122466), which can be performed enantioselectively. acs.org While this directly yields a pyrrolidine, subsequent oxidation could potentially lead to the desired pyrrolidinone.

A more direct approach involves the reaction of donor-acceptor cyclopropanes with anilines, catalyzed by a Lewis acid such as Ni(ClO₄)₂. nih.gov Starting with an enantiomerically pure 2-(3,5-difluorophenyl)cyclopropane-1,1-dicarboxylate and reacting it with a suitable amine would lead to the formation of the corresponding 5-substituted pyrrolidin-2-one.

| Metal Catalyst | Reaction Type | Key Features | Reference for Analogy |

| Palladium Complex | Enantioselective α-Arylation | Direct C-H functionalization | acs.org |

| Nickel(II) Perchlorate | Cyclopropane Ring-Opening/Lactamization | Forms pyrrolidinone from cyclopropane | nih.gov |

| Rhodium(II) Complex | C-H Insertion | Catalytic C-H amination | acs.org |

This table illustrates the application of transition metal catalysts in the synthesis of related heterocyclic compounds.

Biocatalytic Pathways and Enzymatic Resolutions for this compound

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral amines and their derivatives, enzymes such as transaminases, imine reductases, and laccases are particularly useful. nih.govacs.orgnih.gov

A potential biocatalytic route to this compound could involve the kinetic resolution of a racemic mixture of 5-(3,5-difluorophenyl)pyrrolidin-2-one (B13119993) using a lipase (B570770). In this process, the lipase would selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.

Alternatively, a de novo synthesis could be designed using a transaminase. A suitable ω-chloro-ketone precursor could be aminated by a transaminase to produce a chiral amine, which would then undergo spontaneous intramolecular cyclization to form the desired (R)-pyrrolidinone. nih.gov The use of either an (R)- or (S)-selective transaminase would provide access to either enantiomer of the product.

Another biocatalytic approach could employ a laccase-catalyzed oxidative coupling. For instance, the reaction of a catechol with a 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivative, catalyzed by a laccase, can lead to the formation of functionalized pyrrolidin-2,3-diones with high stereoselectivity. nih.gov While this leads to a different oxidation state, it highlights the potential of enzymes in constructing the pyrrolidinone core.

| Enzyme Class | Biocatalytic Strategy | Key Advantage | Reference for Analogy |

| Lipase | Kinetic Resolution | High enantioselectivity | General knowledge |

| Transaminase | Asymmetric Amination/Cyclization | Direct access to chiral product | nih.gov |

| Laccase | Oxidative Coupling | Mild reaction conditions | nih.gov |

| Imine Reductase | Reductive Amination | High enantiopurity of amine precursor | google.com |

This table summarizes various biocatalytic strategies that could be adapted for the synthesis of the target compound, based on analogous transformations reported in the literature.

Novel Synthetic Routes and Process Intensification Studies for this compound

The synthesis of enantiomerically pure 5-aryl-pyrrolidin-2-ones presents a significant challenge, requiring precise control over stereochemistry. Research into this area focuses on developing novel routes that are not only efficient and high-yielding but also amenable to large-scale production through process intensification.

Novel Synthetic Routes

Several innovative strategies can be proposed for the asymmetric synthesis of this compound, drawing from established methodologies in heterocyclic chemistry.

One promising approach begins with the N-protection of pyrrolidone, followed by a Grignard reaction with a 2,5-difluorophenyl magnesium halide. The resultant intermediate can undergo acid-catalyzed dehydration and deprotection to form a cyclic imine, 5-(2,5-difluorophenyl)-3,4-dihydro-2H-pyrrole. The crucial enantioselectivity is introduced in the final step through an asymmetric reduction, potentially using a chiral acid in combination with a reducing agent like ammonia (B1221849) borane, to yield the target (R)-enantiomer with high optical purity. wikipedia.orggoogle.com This method avoids extremely low reaction temperatures often required in other routes, making it more suitable for industrial production. wikipedia.org

Another viable pathway involves an intermolecular Michael addition. nih.gov This strategy would utilize a Michael donor, such as a substituted acetate (B1210297), and a nitroethene derivative prepared from 3,5-difluorobenzaldehyde. Following the addition reaction, a reduction of the nitro group and subsequent spontaneous or catalyzed lactamization would form the pyrrolidinone ring. nih.gov Enantioselectivity could be induced by employing chiral auxiliaries or through organocatalysis.

A third potential route leverages the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile. nih.gov Modern methods using iridium-catalyzed reductive generation of azomethine ylides from lactam precursors offer a pathway to complex and highly substituted pyrrolidines in an atom-economic fashion. acs.orgchemrxiv.org This reaction proceeds under mild conditions and demonstrates good functional group tolerance, allowing for the direct construction of the pyrrolidine ring with high diastereoselectivity. chemrxiv.org

| Proposed Synthetic Strategy | Key Reaction Steps | Potential Advantages | Key Challenges |

| Asymmetric Imine Reduction | 1. Grignard reaction on N-Boc-pyrrolidone.2. Dehydration/Deprotection to form cyclic imine.3. Asymmetric reduction with a chiral catalyst. wikipedia.orggoogle.com | Milder reaction conditions (avoids cryogenic temperatures), potentially high enantioselectivity. wikipedia.org | Optimization of the asymmetric reduction step to achieve high enantiomeric excess (ee). |

| Michael Addition Cascade | 1. Synthesis of a nitroalkene from 3,5-difluorobenzaldehyde.2. Michael addition of an acetate derivative.3. Nitro group reduction and lactamization. nih.gov | Convergent synthesis, potential for organocatalytic asymmetric induction. | Control of diastereoselectivity during Michael addition, efficiency of the final reduction-cyclization cascade. |

| Azomethine Ylide Cycloaddition | 1. Iridium-catalyzed reductive generation of an azomethine ylide from an N-substituted lactam.2. [3+2] Cycloaddition with an alkene. acs.orgchemrxiv.org | High atom economy, mild reaction conditions, direct construction of the substituted ring system. chemrxiv.org | Catalyst cost, selection of appropriate dipolarophile and control of regioselectivity. |

Process Intensification Studies

To translate these novel routes into industrially viable processes, principles of process intensification are critical. These technologies aim to create smaller, safer, and more energy-efficient manufacturing processes. mdpi.comyoutube.com

Continuous flow chemistry offers significant advantages over traditional batch processing for many of the proposed steps. researchgate.net For instance, the Grignard reaction and subsequent dehydration in the asymmetric imine reduction pathway are often exothermic and rapid. A continuous flow reactor provides superior heat and mass transfer, allowing for precise temperature control, improved safety, and enhanced reproducibility. cetjournal.it Similarly, catalytic hydrogenations or reductions can be performed in packed-bed flow reactors, enabling efficient catalyst use, easy separation, and safe handling of reagents like hydrogen gas. researchgate.net

The application of alternative energy sources can also intensify these syntheses. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for cyclization and condensation reactions by enabling rapid, uniform heating. nih.govnih.gov Ultrasound-assisted synthesis, which promotes reactions through acoustic cavitation, can enhance reaction rates and yields, particularly in multicomponent reactions for synthesizing pyrrolidinone derivatives. rsc.orgnih.gov

| Intensification Technique | Applicable Synthetic Step(s) | Expected Benefits |

| Continuous Flow Reactor | Grignard Reaction, Catalytic Reductions, Cyclizations | Enhanced safety, improved heat/mass transfer, better reproducibility, easier scale-up. researchgate.netcetjournal.it |

| Microwave-Assisted Synthesis | Lactamization, Dehydration, Condensation Reactions | Drastically reduced reaction times, improved yields, potential for solvent-free conditions. nih.govnih.gov |

| Ultrasound-Assisted Synthesis | Multicomponent Reactions, Michael Additions | Increased reaction rates, higher yields, improved mixing for heterogeneous systems. rsc.orgnih.gov |

Application of Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. reachemchemicals.comacs.orgjocpr.com The synthesis of this compound provides multiple opportunities to implement these principles, from the choice of solvents to the fundamental design of the reaction pathway.

Solvent-Free and Aqueous Media Synthetic Strategies

A key goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. One approach is to conduct reactions under solvent-free conditions, often facilitated by microwave irradiation. nih.govresearchgate.net For example, the [2+2] cycloaddition of imines and ketenes to form β-lactams has been successfully performed without a solvent, suggesting that similar lactam-forming cyclizations could be adapted for pyrrolidinone synthesis. wikipedia.orgnih.gov

Alternatively, replacing traditional organic solvents with water or benign aqueous/alcoholic mixtures is a highly desirable green strategy. rsc.org Organocatalysis has enabled many transformations to be carried out in aqueous media. researchgate.net A potential cyclization step to form the pyrrolidinone ring, for instance, could be designed using an organobase catalyst in an ethanol/water mixture, which simplifies workup and reduces the reliance on volatile organic compounds (VOCs). researchgate.net

Atom Economy and Waste Minimization Considerations in Production

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. primescholars.comrsc.org Reactions with high atom economy, such as additions and cycloadditions, are inherently less wasteful. In contrast, reactions like the Wittig olefination, which generates a stoichiometric triphenylphosphine (B44618) oxide byproduct, have poor atom economy. rsc.org

When designing a synthesis for this compound, prioritizing addition and cyclization reactions over those requiring stoichiometric reagents or protecting groups is crucial for maximizing atom economy. For instance, the proposed azomethine ylide cycloaddition route is highly atom-economical as all atoms of the ylide and the dipolarophile are incorporated into the product. chemrxiv.org

| Green Chemistry Metric | Analysis of Proposed Michael Addition Route |

| Reaction | 1-(3,5-Difluorophenyl)-2-nitroethene + Diethyl malonate → Diethyl 2-(1-(3,5-difluorophenyl)-2-nitroethyl)malonate |

| Formula Weights | Reactants: C8H5F2NO2 (185.13) + C7H12O4 (160.17) = 345.3 g/mol Product: C15H17F2NO6 (345.3 g/mol ) |

| Theoretical % Atom Economy | (345.3 / 345.3) * 100% = 100% |

| Waste Minimization Notes | This step is a base-catalyzed addition reaction. While the theoretical atom economy is 100%, the overall process efficiency depends on subsequent steps (reduction and cyclization) which may generate byproducts. Using a catalytic amount of a recyclable base would minimize waste compared to a stoichiometric base. |

Waste minimization extends beyond atom economy to include the reduction of all non-product materials used in a process. jddhs.com Key strategies applicable to the synthesis of this compound include:

Catalysis: Employing catalytic rather than stoichiometric amounts of reagents, such as in the asymmetric reduction or cycloaddition steps, significantly reduces waste. jddhs.com

Telescoping Reactions: Combining multiple reaction steps into a single pot without isolating intermediates (a "one-pot" synthesis) reduces solvent use, energy consumption, and material losses during purification. acs.org The Michael addition followed by in-situ reduction and lactamization is a prime candidate for such a telescoped process.

Renewable Feedstocks: While challenging for this specific fluorinated compound, exploring bio-based starting materials for parts of the molecule aligns with long-term sustainability goals. reachemchemicals.com

By integrating novel synthetic methods with process intensification and green chemistry principles, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Mechanistic Investigations of Reactions Involving R 5 3,5 Difluorophenyl Pyrrolidin 2 One and Its Precursors

Elucidation of Reaction Mechanisms in Pyrrolidinone Ring Formation Relevant to (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one

The formation of the pyrrolidin-2-one (γ-lactam) ring is typically achieved through the intramolecular cyclization of a suitable linear precursor, most commonly a γ-amino acid or a related derivative. For this compound, a key precursor would be (R)-4-amino-4-(3,5-difluorophenyl)butanoic acid or its corresponding ester.

The cyclization is generally an intramolecular nucleophilic acyl substitution. The reaction mechanism is initiated by the activation of the carboxylic acid (or ester) moiety, followed by the nucleophilic attack of the amine group.

Acid-Catalyzed Cyclization: In the presence of an acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which enhances the electrophilicity of the carbonyl carbon. This is followed by the intramolecular attack of the lone pair of electrons on the nitrogen atom of the amine group. This attack forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the cyclic amide, the pyrrolidinone ring.

Base-Mediated or Thermal Cyclization: Alternatively, the reaction can proceed under thermal conditions or with base mediation. In the absence of an acid catalyst, the carboxylic acid can be converted to a more reactive species, such as an acyl halide or an activated ester. In the case of thermal cyclization of a γ-amino ester, the reaction proceeds via direct nucleophilic attack of the amine on the ester carbonyl. The stability of the five-membered ring provides the thermodynamic driving force for the reaction.

A plausible mechanistic pathway for the formation of the pyrrolidinone ring from a γ-amino acid precursor is outlined below:

Protonation of the Carbonyl Oxygen: The reaction commences with the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The nitrogen atom of the amino group acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The intermediate then collapses, eliminating a molecule of water and forming a protonated lactam.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to yield the pyrrolidin-2-one ring and regenerate the acid catalyst.

Studies on related systems, such as the cyclization of 3-amino-2,4-dihydroxybutanoic acid derivatives, have shown that the nature of the protecting groups and the reaction conditions can influence the regioselectivity of the cyclization. rsc.org

Stereochemical Control Mechanisms in Enantioselective Transformations Leading to this compound

Achieving the desired (R)-stereochemistry at the C5 position is a critical aspect of the synthesis. This is typically accomplished through several strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Asymmetric Hydrogenation: A common and powerful method for establishing the stereocenter is the asymmetric hydrogenation of a prochiral precursor, such as 5-(3,5-difluorophenyl)-1,5-dihydro-2H-pyrrol-2-one. This reaction utilizes a chiral catalyst, often a transition metal complex with a chiral ligand.

The mechanism of asymmetric hydrogenation is complex and has been the subject of extensive study. For ruthenium-based catalysts like those employing BINAP ligands, a widely accepted model involves the formation of a metal-substrate complex. The stereochemical outcome is determined by the facial selectivity of hydrogen delivery to the double bond of the pyrrolone ring. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. wikipedia.org The quadrant model is often used to predict the stereochemical outcome, where the steric and electronic properties of the ligand dictate the preferred binding orientation of the substrate. youtube.com

Enzymatic Resolutions and Desymmetrization: Biocatalytic methods offer high enantioselectivity under mild conditions. Engineered enzymes, such as myoglobin (B1173299) variants, have been shown to catalyze intramolecular C-H amidation to form lactam rings with high stereoselectivity. nih.gov Although not specifically reported for this compound, such enzymatic approaches could be applied to a suitable precursor.

Use of Chiral Auxiliaries: Another approach involves the use of a chiral auxiliary attached to the precursor molecule. The auxiliary directs the stereochemical course of a key bond-forming reaction, after which it is cleaved to yield the enantiomerically enriched product.

The table below summarizes some approaches to stereoselective lactam synthesis and their key mechanistic features.

| Method | Precursor Type | Key Mechanistic Feature | Typical Catalysts/Reagents |

| Asymmetric Hydrogenation | Prochiral enamide/pyrrolone | Diastereomeric transition state formation due to chiral ligand environment. | Ru-BINAP, Rh-DIPAMP, Ir-based complexes |

| Enzymatic C-H Amidation | Carbamate with C-H bond | Enzyme active site controls trajectory of nitrene insertion. | Engineered myoglobin, cytochrome P450 |

| Chiral Auxiliary Directed Cyclization | Acyclic precursor with chiral auxiliary | Steric hindrance from the auxiliary directs the approach of the nucleophile. | Evans oxazolidinones, Oppolzer's sultam |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and dipolarophiles | Concerted or stepwise cycloaddition with stereochemistry controlled by the chiral components. acs.org | Silver or copper catalysts acs.org |

Kinetic and Thermodynamic Studies of Reactions Associated with this compound

The principles of kinetic and thermodynamic control are fundamental to understanding the product distribution in chemical reactions where multiple pathways are possible. numberanalytics.comwikipedia.org In the context of the synthesis of this compound, these concepts are particularly relevant in the pyrrolidinone ring formation and in stereoselective steps.

Kinetic vs. Thermodynamic Control in Ring Formation: The intramolecular cyclization to form the pyrrolidinone ring can, in principle, be reversible. Under conditions of kinetic control (lower temperatures, short reaction times), the product that is formed fastest will predominate. libretexts.orgmasterorganicchemistry.com This is the product that proceeds through the transition state with the lowest activation energy. youtube.com Under thermodynamic control (higher temperatures, longer reaction times, or in the presence of an equilibrating agent), the most stable product will be the major isomer. libretexts.orgmasterorganicchemistry.com Since the five-membered γ-lactam ring is generally a thermodynamically stable structure, its formation is often favored.

In Asymmetric Hydrogenation: In asymmetric hydrogenation, the reaction is typically run under kinetic control to ensure that the enantiomeric ratio of the product reflects the difference in the activation energies of the diastereomeric transition states. If the reaction were to reach thermodynamic equilibrium, a racemic mixture would result, as enantiomers have the same ground-state energy. wikipedia.org

While specific kinetic and thermodynamic data for the synthesis of this compound are not widely published, studies on analogous systems provide insight. For example, computational studies on β-lactam formation have been used to determine the relative energies of transition states and intermediates, thereby explaining the observed stereoselectivity in terms of kinetic preferences. rsc.org

Role of Intermediates and Transition States in the Synthesis of this compound

The structure and stability of intermediates and transition states are paramount in dictating the course and stereochemical outcome of the synthesis of this compound.

Intermediates in Pyrrolidinone Ring Formation: As discussed in section 3.1, the cyclization of a γ-amino acid precursor proceeds through a tetrahedral intermediate. The stability of this intermediate can be influenced by the substituents on the ring and the reaction conditions. The difluorophenyl group, being electron-withdrawing, may slightly destabilize a developing positive charge on the adjacent carbon but can influence the conformation of the molecule.

Transition States in Asymmetric Hydrogenation: In the asymmetric hydrogenation of a prochiral pyrrolone, the key to enantioselectivity lies in the relative energies of the two diastereomeric transition states leading to the (R) and (S) products. The chiral ligand on the metal catalyst interacts with the substrate in a way that one transition state is significantly lower in energy than the other. These interactions can be steric, electronic, or involve hydrogen bonding.

Computational studies on similar catalytic systems have been instrumental in modeling these transition states. researchgate.net For instance, in Rh-catalyzed hydrogenations, the formation of a rhodacyclobutane intermediate has been proposed, with the subsequent steps determining the stereochemical outcome. researchgate.net Similarly, for Ru-BINAP systems, the interaction between the phenyl groups of the BINAP ligand and the substrate in the transition state is believed to be a key factor in stereodifferentiation.

The following table presents hypothetical intermediates and transition states that are likely involved in the synthesis of this compound.

| Reaction Step | Plausible Intermediate/Transition State | Key Structural Features | Role in the Reaction |

| Pyrrolidinone Ring Formation (Acid-Catalyzed) | Tetrahedral Intermediate | Sp3 hybridized carbonyl carbon with -OH, -O+H2, and amine groups attached. | Precedes the elimination of water to form the lactam ring. |

| Asymmetric Hydrogenation of Pyrrolone | Chiral Metal-Substrate Complex (Transition State) | The pyrrolone coordinated to the chiral metal center (e.g., Ru-BINAP), with specific facial orientation. | Determines the stereochemical outcome of the hydrogenation. |

| Friedel-Crafts Acylation (alternative route) | Acylium Ion Intermediate | A resonance-stabilized cation formed from a carboxylic acid derivative and a Lewis acid. | The electrophile that attacks the aromatic ring in the formation of a ketone precursor. |

Theoretical and Computational Studies of R 5 3,5 Difluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide a detailed picture of the electron distribution and orbital energies within the molecule.

Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties. arabjchem.orgijcce.ac.ir The inclusion of fluorine atoms in the phenyl ring significantly influences the electronic properties due to their high electronegativity. This effect can be quantified through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are critical indicators of the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher chemical reactivity. emerginginvestigators.org

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the lactam ring is expected to be a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom on the amide nitrogen and the aromatic protons could represent areas of positive potential.

Table 1: Representative Calculated Electronic Properties for a Pyrrolidinone Derivative

| Property | Calculated Value |

|---|---|

| HOMO Energy | -0.2428 a.u. |

| LUMO Energy | 0.0229 a.u. |

| HOMO-LUMO Gap | 0.2657 a.u. |

| Dipole Moment | 3.7437 Debye |

Data is illustrative and based on findings for a related pyrrolidinone derivative. arabjchem.org

Molecular Modeling and Conformational Analysis of this compound

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and biological properties. Molecular modeling techniques, especially those that combine computational and experimental data, are employed to explore the molecule's conformational landscape.

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, typically described as envelope or twist forms. acs.org For this compound, the bulky difluorophenyl substituent at the chiral center (C5) will significantly influence the preferred conformation of the lactam ring.

Conformational searches using molecular mechanics force fields followed by geometry optimization with higher-level DFT methods can identify the most stable conformers and the energy barriers between them. nih.gov These studies often reveal that in solution, a molecule may exist as an equilibrium of several low-energy conformers. nih.gov The relative energies of these conformers determine their population at a given temperature. The chiral nature of the molecule means that its enantiomers will have identical conformational energies, but diastereomers (if they were to be formed) would exhibit different energy profiles.

The orientation of the 3,5-difluorophenyl group relative to the pyrrolidinone ring is another critical aspect of the conformational analysis. The rotational barrier around the C-C bond connecting the two rings can be calculated to understand the flexibility of this linkage. Large-scale studies of drug-like molecules have shown that ligands often bind to proteins in conformations that are not the global minimum in solution, with strain energies that can exceed several kcal/mol. nih.gov

Table 2: Illustrative Conformational Energy Data for a Chiral Pyrrolidine (B122466)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N1-C5-C_aryl-C_aryl) |

|---|---|---|

| Conformer A (Global Minimum) | 0.00 | -75.2° |

| Conformer B | +1.2 | +85.5° |

| Conformer C | +2.8 | +170.1° |

This table presents hypothetical data to illustrate the typical output of a conformational analysis.

Computational Prediction of Spectroscopic Signatures for this compound

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used for this purpose. ijcce.ac.ir Calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are often averaged based on the Boltzmann population of these conformers to provide a more accurate comparison with experimental spectra measured in solution. researchgate.net For this compound, the fluorine atoms are expected to have a noticeable effect on the chemical shifts of the aromatic protons and carbons. Recent advances in machine learning have also led to highly accurate predictions of ¹H NMR chemical shifts. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.govyoutube.com By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. researchgate.netresearchgate.net The predicted spectra can aid in the assignment of complex experimental spectra, helping to associate specific vibrational modes with observed absorption bands. For instance, the characteristic C=O stretching frequency of the lactam ring and the C-F stretching modes of the difluorophenyl group would be key features in the predicted vibrational spectra.

Table 3: Representative Predicted vs. Experimental Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch (Lactam) | 1695 | 1690 |

| C-N Stretch (Lactam) | 1280 | 1275 |

| Aromatic C-F Stretch | 1150 | 1145 |

Values are representative and based on typical agreements found in the literature for similar compounds.

Simulation of Reaction Pathways and Energy Profiles Relevant to this compound Synthesis and Transformations

Computational methods are instrumental in mapping out the reaction mechanisms for the synthesis and subsequent transformations of this compound. By modeling the potential energy surface of a reaction, chemists can gain a deeper understanding of its feasibility, kinetics, and selectivity.

The synthesis of pyrrolidinones can be achieved through various routes, such as the cyclization of γ-amino acids or the reductive amination of γ-keto acids. researchgate.netorganic-chemistry.org Computational studies can elucidate the detailed mechanism of these reactions by identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govacs.org The activation energy, which is the energy difference between the reactants and the highest-energy transition state, determines the reaction rate.

For instance, in a potential synthesis involving the cyclization of a precursor molecule, DFT calculations can be used to model the bond-forming step. nih.gov These calculations can reveal whether the reaction proceeds in a single concerted step or through multiple steps involving intermediates. nih.gov Furthermore, for a chiral molecule like this compound, computational studies can explain the origin of stereoselectivity in its synthesis. By comparing the activation energies of the pathways leading to different stereoisomers, it is possible to predict which product will be favored. rsc.org

These simulations can also explore potential side reactions and decomposition pathways, providing a comprehensive energetic picture of the chemical system. Such insights are valuable for optimizing reaction conditions to maximize the yield of the desired product.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

Spectroscopic and Diffraction Methodologies for Structural Elucidation of R 5 3,5 Difluorophenyl Pyrrolidin 2 One

Mass Spectrometry Applications for Molecular Identification and Impurity Profiling of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₀H₉F₂NO) by providing a highly accurate mass measurement of its molecular ion.

Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques. ESI is a soft ionization method that typically produces the protonated molecule [M+H]⁺, which would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. The predicted monoisotopic mass for the (S)-enantiomer is 197.06522 Da, which would be the same for the (R)-enantiomer. sigmaaldrich.com

Fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the difluorophenyl group or cleavage of the pyrrolidinone ring.

For impurity profiling, MS is often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS). This allows for the separation of impurities from the main compound before they enter the mass spectrometer. Each separated component can then be analyzed to determine its molecular weight and structure, enabling the identification and quantification of even trace-level impurities that may arise from the synthesis or degradation.

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 198.07250 |

| [M+Na]⁺ | 220.05444 |

| [M-H]⁻ | 196.05794 |

| [M+NH₄]⁺ | 215.09904 |

| [M+K]⁺ | 236.02838 |

Data predicted for the (S)-enantiomer, which is expected to be identical for the (R)-enantiomer. sigmaaldrich.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of this compound

Chiroptical spectroscopy techniques, including electronic circular dichroism (ECD) and optical rotatory dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral sample.

For this compound, the experimental ECD spectrum would show characteristic Cotton effects (positive or negative peaks) that are a unique fingerprint of its three-dimensional structure. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenter at the C5 position.

To definitively assign the absolute configuration, the experimental ECD spectrum is typically compared with a theoretically predicted spectrum. This is achieved through quantum chemical calculations, often using time-dependent density functional theory (TD-DFT). By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers, the experimental spectrum can be matched to one of them, thereby confirming the absolute configuration of the synthesized compound as (R). The amide chromophore of the lactam and the aromatic ring are the main contributors to the chiroptical properties.

X-ray Crystallography for Solid-State Structure and Chirality Confirmation of this compound and its Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Crucially, for a chiral molecule, X-ray crystallography can directly determine its absolute configuration without ambiguity, provided a good quality crystal is obtained and anomalous dispersion effects are measured.

For this compound, a single-crystal X-ray diffraction analysis would reveal:

The precise geometry of the pyrrolidinone ring, which typically adopts an envelope or twisted conformation.

The orientation of the 3,5-difluorophenyl substituent relative to the lactam ring.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups of the lactam.

The absolute configuration is determined using the anomalous scattering of X-rays by the atoms in the crystal. The Flack parameter, derived from the diffraction data, is a critical value that confirms the correctness of the assigned enantiomer. A value close to zero for the correct structural model confirms the assignment.

Illustrative Crystallographic Data Table for a Pyrrolidinone Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.8554 |

| b (Å) | 15.3005 |

| c (Å) | 16.6493 |

| β (°) | 99.746 |

| Volume (ų) | 2223.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.475 |

| Flack Parameter | ~0.0 (for correct enantiomer) |

Note: These data are illustrative and based on a representative crystal structure of a related compound.

Reactivity and Derivatization Studies of R 5 3,5 Difluorophenyl Pyrrolidin 2 One

Functionalization of the Pyrrolidinone Ring System of (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one

The pyrrolidin-2-one ring is a common motif in pharmaceuticals and natural products, and its reactivity has been extensively studied. nih.gov Functionalization can occur at the nitrogen atom, the carbonyl group, or the α-carbon position (C3).

Electrophilic and Nucleophilic Substitution Reactions

The primary substitution reactions on the pyrrolidinone ring involve nucleophilic attack by the lactam nitrogen or an enolate intermediate, and electrophilic attack on the nitrogen.

Nucleophilic Substitution Reactions: The nitrogen atom of the lactam is nucleophilic and can react with various electrophiles, particularly after deprotonation with a suitable base to form a more reactive lactam anilide. This allows for N-alkylation or N-acylation, introducing a wide range of substituents. rsc.org Another key reaction is the alkylation at the α-carbon (C3) adjacent to the carbonyl group. Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can generate an enolate, which then reacts with electrophiles like alkyl halides. The stereochemical outcome of this reaction is often directed by the existing chiral center at C5. researchgate.net

Electrophilic Substitution Reactions: Direct electrophilic substitution on the carbon atoms of the saturated pyrrolidinone ring is generally not feasible due to the ring's non-aromatic, electron-rich nature. In contrast to aromatic heterocycles like pyrrole, where electrophilic aromatic substitution is a characteristic reaction, the saturated lactam ring does not have a π-system to stabilize the required cationic intermediates. youtube.comaklectures.com Electrophilic attack typically occurs on the lone pair of the nitrogen atom, as seen in N-acylation reactions.

Table 1: Illustrative Nucleophilic Substitution Reactions on the Pyrrolidinone Ring

| Reaction Type | Substrate | Reagents | Expected Product |

| N-Alkylation | This compound | 1. NaH 2. CH₃I | (R)-1-Methyl-5-(3,5-difluorophenyl)pyrrolidin-2-one |

| N-Acylation | This compound | 1. NaH 2. CH₃COCl | (R)-1-Acetyl-5-(3,5-difluorophenyl)pyrrolidin-2-one |

| α-Alkylation | This compound | 1. LDA, -78 °C 2. CH₃CH₂Br | (3S,5R)-3-Ethyl-5-(3,5-difluorophenyl)pyrrolidin-2-one |

Reactions at the Carbonyl Group

The lactam carbonyl group is a key site for transformations, allowing for reduction or addition reactions that can significantly alter the core structure. wikipedia.org

Reduction: The carbonyl group can be completely reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts the pyrrolidin-2-one into the corresponding pyrrolidine (B122466), (R)-5-(3,5-difluorophenyl)pyrrolidine, providing access to a different class of compounds while retaining the crucial C5 stereocenter. nih.gov

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon. This typically leads to the formation of a five-membered ring hemiaminal, which may exist in equilibrium with the ring-opened amino ketone. Such intermediates are valuable for constructing more elaborate structures. For instance, the addition of a Grignard reagent to a protected pyrrolidone is a known method to generate hydroxylated intermediates that can be further transformed. google.comgoogle.com

Skeletal Editing: Modern synthetic methods have introduced novel transformations such as nickel-catalyzed decarbonylation, which allows for the formal excision of the carbonyl group to yield a ring-contracted product. nih.gov This "skeletal editing" approach could potentially convert the five-membered pyrrolidinone into a four-membered azetidine (B1206935) ring.

Table 2: Illustrative Reactions at the Carbonyl Group

| Reaction Type | Reagents | Expected Product |

| Full Reduction | LiAlH₄, THF | (R)-5-(3,5-Difluorophenyl)pyrrolidine |

| Grignard Addition | CH₃MgBr, Et₂O | (R)-5-(3,5-Difluorophenyl)-2-methylpyrrolidin-2-ol |

| Thionation | Lawesson's Reagent | (R)-5-(3,5-Difluorophenyl)pyrrolidine-2-thione |

Transformations Involving the 3,5-Difluorophenyl Moiety of this compound

The 3,5-difluorophenyl group is highly susceptible to nucleophilic aromatic substitution (SNAr). The two strongly electron-withdrawing fluorine atoms activate the aromatic ring towards attack by nucleophiles. wikipedia.orglibretexts.org This allows for the selective replacement of one or both fluorine atoms, providing a powerful method for introducing diverse functional groups onto the aromatic ring.

The positions ortho and para to the fluorine atoms (C2, C4, and C6) are electronically activated for nucleophilic attack. A nucleophile can displace a fluorine atom via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Common nucleophiles for SNAr reactions on fluoroaromatic rings include alkoxides, phenoxides, amines, and thiols. mdpi.com The reaction conditions, such as the choice of solvent and base, can be tuned to control the degree of substitution.

Table 3: Illustrative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagents/Conditions | Expected Product (Monosubstitution) |

| Methoxide | NaOCH₃, CH₃OH, Reflux | (R)-5-(3-Fluoro-5-methoxyphenyl)pyrrolidin-2-one |

| Morpholine | Morpholine, K₂CO₃, DMSO, 120 °C | (R)-5-(3-Fluoro-5-morpholinophenyl)pyrrolidin-2-one |

| Thiophenol | PhSH, K₂CO₃, DMF | (R)-5-(3-Fluoro-5-(phenylthio)phenyl)pyrrolidin-2-one |

Stereoselective Transformations Initiated from this compound

The pre-existing stereocenter at the C5 position is a powerful tool for controlling the stereochemistry of subsequent reactions, a concept known as asymmetric induction. wikipedia.orgyoutube.com The bulky and conformationally influential 3,5-difluorophenyl group at C5 sterically hinders one face of the molecule, directing incoming reagents to the opposite face.

This principle is particularly relevant in the α-alkylation of the pyrrolidinone ring. When an enolate is formed at C3, the C5-aryl group will typically force the electrophile to approach from the less hindered side, leading to the preferential formation of the trans-diastereomer. researchgate.net This type of substrate-controlled diastereoselectivity is fundamental in building complex molecules with multiple, well-defined stereocenters. nih.gov Similarly, reductions of the carbonyl group or additions to it can also proceed with high diastereoselectivity, influenced by the C5 substituent. This allows the chirality of the starting material to be relayed to new stereocenters within the molecule. researchgate.net

Table 4: Illustrative Stereoselective Transformations

| Reaction Type | Reagents | Expected Diastereomer | Rationale |

| α-Alkylation at C3 | 1. LDA, THF, -78 °C 2. Benzyl bromide | trans-(3S,5R)-3-Benzyl-5-(3,5-difluorophenyl)pyrrolidin-2-one | The electrophile adds to the face opposite the C5-aryl group. |

| Diastereoselective Reduction | NaBH₄, CeCl₃ (Luche reduction) | (2S,5R)-5-(3,5-Difluorophenyl)pyrrolidin-2-ol | The hydride reagent attacks the less hindered face of the carbonyl group. |

Synthesis of Advanced Intermediates and Complex Molecular Architectures Utilizing this compound

This compound serves as a valuable chiral building block for the synthesis of more complex and potentially biologically active molecules. Its utility stems from the ability to perform sequential and site-selective modifications on both the pyrrolidinone ring and the difluorophenyl moiety.

This scaffold can be elaborated into advanced intermediates for drug discovery programs. For example, a synthetic strategy could involve an initial SNAr reaction on the phenyl ring to install a key pharmacophoric element, followed by functionalization of the lactam ring. The resulting poly-functionalized molecule can then be incorporated into larger systems. Chiral pyrrolidines are central components in many approved drugs and clinical candidates. nih.govnih.gov For instance, the structurally related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of the anticancer drug Larotrectinib. google.com By analogy, this compound could be a precursor to novel kinase inhibitors, receptor modulators, or other therapeutic agents, where the specific substitution pattern and stereochemistry are crucial for biological activity. acs.orgnih.govnih.gov

Role of R 5 3,5 Difluorophenyl Pyrrolidin 2 One in Advanced Chemical Synthesis and Materials Science Non Biological Applications

Utilization as a Chiral Building Block in Multistep Organic Synthesis

Chiral lactams, such as pyrrolidin-2-ones, are valuable intermediates in asymmetric synthesis. researchgate.net The stereocenter at the C5 position, bearing the 3,5-difluorophenyl group, makes (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one a potential chiral building block. In principle, this compound could be used to introduce a specific stereochemistry into a target molecule.

The lactam ring can undergo various transformations. For instance, reduction of the amide bond could lead to the corresponding chiral pyrrolidine (B122466). The nitrogen atom can be functionalized, and the carbonyl group can be involved in reactions such as aldol additions or serve as a directing group. The difluorophenyl moiety introduces specific electronic properties and can participate in cross-coupling reactions or aromatic substitution, allowing for further molecular elaboration. However, specific examples of its use in the synthesis of complex molecules are not documented in current scientific literature.

Potential as a Ligand or Precursor in Catalysis Research and Development

The pyrrolidinone scaffold is a component of several chiral ligands used in asymmetric catalysis. By modifying the structure of this compound, for example, by introducing coordinating groups on the nitrogen or the aromatic ring, it could theoretically be converted into a chiral ligand for transition metal catalysts. The stereocenter adjacent to the nitrogen atom could influence the chiral environment around the metal center, potentially inducing enantioselectivity in catalytic transformations. There are currently no published studies demonstrating the application of this specific compound or its derivatives as ligands in catalysis.

Integration into Novel Polymer or Supramolecular Architectures (e.g., Chiral Polymers, Porous Materials)

Monomers containing chiral units can be polymerized to form chiral polymers with unique properties, such as the ability to recognize other chiral molecules or to exhibit chiroptical activity. This compound could potentially be functionalized with a polymerizable group (e.g., a vinyl or acrylic group) to serve as such a monomer. The resulting polymer would have pendant chiral difluorophenylpyrrolidinone units, which could influence the polymer's secondary structure and recognition capabilities.

In supramolecular chemistry, molecules with specific recognition sites can self-assemble into larger, ordered structures. The amide group of the pyrrolidinone is capable of forming hydrogen bonds, a key interaction in supramolecular assembly. The fluorinated phenyl ring can also participate in non-covalent interactions, such as π-π stacking or halogen bonding. While these properties make it a candidate for integration into supramolecular systems, there is no specific research available that demonstrates its use in creating chiral polymers or porous materials.

Development of Analytical Standards and Reference Materials Based on this compound

High-purity chemical compounds are essential for use as analytical standards to ensure the accuracy and reliability of analytical methods. supelco.com.twsupelco.com.tw this compound, if synthesized in a highly pure and well-characterized form, could serve as a reference standard. This would be particularly relevant if the compound itself, or a metabolite derived from it, were to become a target analyte in environmental, forensic, or pharmaceutical analysis. Currently, its primary availability is as a research chemical, and there is no indication of its widespread use as a certified reference material.

Future Research Directions and Emerging Challenges for R 5 3,5 Difluorophenyl Pyrrolidin 2 One

Exploration of Undiscovered Synthetic Avenues for (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one

The development of novel and efficient synthetic routes to enantiomerically pure this compound is a primary area for future research. While the synthesis of related 5-arylpyrrolidin-2-ones has been explored, new methodologies could offer improvements in yield, enantioselectivity, and substrate scope.

Future synthetic explorations could focus on:

Catalytic Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles has been shown to be a powerful method for producing chiral lactams. rsc.org Adapting this methodology to a suitable precursor for this compound could provide a highly efficient and atom-economical route.

Transition Metal-Catalyzed C-H Amidation: Recent advances in ruthenium and rhodium-catalyzed enantioselective intramolecular C-H amidation of dioxazolones offer a direct approach to γ-lactams. chemistryviews.orgresearchgate.net Investigating this strategy could lead to a novel and step-efficient synthesis.

Heck-Matsuda Desymmetrization: The palladium-catalyzed Heck-Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles has been successfully used to synthesize 4-aryl-γ-lactams. beilstein-archives.org Exploring a similar strategy for 5-aryl substitution patterns could be a fruitful avenue.

Nickel-Catalyzed Cyclization: Nickel-catalyzed asymmetric 1,4-arylcarbamoylation of 1,3-dienes has emerged as a potent tool for constructing α-alkenylated pyrrolidinones. chinesechemsoc.org Adapting this to create the desired 5-aryl substitution is a promising, yet challenging, direction.

Iron-Catalyzed Reductive Cross-Coupling: The use of earth-abundant iron catalysts in asymmetric reductive cross-coupling of ketimines with alkyl halides presents a sustainable approach to α-tertiary amino esters and amides, which are precursors to lactams. acs.org

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Catalyst | Key Precursor Type | Potential Advantages |

| Asymmetric Hydrogenation | Rhodium-complex | α,β-unsaturated nitrile | High enantioselectivity, atom economy |

| C-H Amidation | Ruthenium or Rhodium | Dioxazolone | Step-efficiency, direct C-H functionalization |

| Heck-Matsuda Desymmetrization | Palladium-complex | Dihydropyrrole | Good enantioselectivity for related isomers |

| Nickel-Catalyzed Cyclization | Nickel-complex | Diene with carbamoyl (B1232498) fluoride | Construction of quaternary centers |

| Iron-Catalyzed Cross-Coupling | Iron-complex | Ketimine | Use of earth-abundant metal, sustainable |

Advanced Mechanistic Insights into Stereochemical Control and Reaction Optimization

A deep understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing methods and designing new ones. Future research will likely involve a synergistic combination of experimental and computational studies.

Key areas for mechanistic investigation include:

Transition State Analysis: Utilizing computational tools like Density Functional Theory (DFT) to model the transition states of catalytic cycles can elucidate the origins of enantioselectivity. nih.govnih.govresearchgate.netacs.orgbeilstein-journals.org This knowledge can guide the rational design of more effective chiral ligands and catalysts.

Role of the Difluorophenyl Group: The electronic and steric effects of the 3,5-difluorophenyl substituent on the reaction kinetics and stereochemical outcome need to be systematically studied. Fluorine atoms can significantly influence molecular conformation and reactivity through effects like the gauche effect. beilstein-journals.org

In-situ Reaction Monitoring: Employing advanced spectroscopic techniques to monitor reactions in real-time can help identify key intermediates and catalyst resting states, providing a more complete picture of the reaction pathway.

Expansion of Computational Modeling Applications for Predictive Chemistry of this compound

Computational chemistry is poised to play an increasingly predictive role in the study of this compound, moving beyond retrospective mechanistic analysis to proactive design.

Future computational efforts could target:

Virtual Screening of Catalysts: High-throughput virtual screening of chiral ligands and catalysts could accelerate the discovery of optimal systems for the synthesis of the target molecule.

Prediction of Physicochemical Properties: Computational models can predict key properties such as solubility, stability, and spectroscopic signatures, aiding in the design of purification and characterization protocols. uni.lu

Modeling Biological Interactions: If the compound is explored for pharmaceutical applications, molecular docking and dynamics simulations can predict its binding affinity and mode of interaction with biological targets, such as enzymes or receptors. nih.gov DFT calculations have been used to investigate the electronic properties of related pyrrolidinone derivatives to understand their behavior in various applications. arabjchem.org

Sustainable Synthesis and Industrial Scale-Up Considerations for this compound

The translation of a laboratory-scale synthesis to an industrial process presents a unique set of challenges that must be addressed through dedicated research.

Key considerations for sustainable and scalable synthesis include:

Catalyst Loading and Turnover: Research will focus on developing highly active catalysts that can be used at very low loadings to minimize cost and metal contamination in the final product.

Solvent and Reagent Selection: A shift towards greener solvents and less hazardous reagents is essential for environmentally benign processes.

Process Intensification: Exploring continuous flow chemistry and other process intensification technologies could lead to safer, more efficient, and scalable manufacturing processes.

Purification Strategies: Developing efficient and scalable purification methods, such as crystallization-induced resolution, will be critical for obtaining the desired enantiomer in high purity. A patent for a related compound, (R)-2-(2,5-difluorophenyl)pyrrolidine, describes a resolution and racemization recycling process, highlighting an industrially relevant strategy. researchgate.net

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis for this compound

The unique structural features of this compound open up a variety of interdisciplinary research avenues.

Potential areas for interdisciplinary exploration include:

Medicinal Chemistry: The γ-lactam core is a well-established pharmacophore. researchgate.net Research could explore the potential of this compound and its derivatives as inhibitors of enzymes such as the SARS-CoV-2 main protease or as modulators of targets implicated in neurological disorders, similar to the drug Rolipram. beilstein-archives.orgrsc.org The pyrrolidine (B122466) scaffold is also being investigated for its potential as IDO1 inhibitors in cancer therapy. google.com

Materials Science: Chiral lactams can be used as monomers for the synthesis of novel polymers with unique properties. The incorporation of the difluorophenyl group could impart specific characteristics such as thermal stability or altered dielectric properties.

Chemical Biology: The development of probes based on the this compound scaffold could be used to study biological processes and identify new therapeutic targets.

Organocatalysis: Pyrrolidine-based structures are fundamental to many organocatalysts. mdpi.com The title compound could serve as a precursor for a new class of chiral catalysts for various asymmetric transformations.

Q & A

Q. What synthetic methodologies are reported for (R)-5-(3,5-Difluorophenyl)pyrrolidin-2-one and its analogs?

Answer: The compound is synthesized via base-assisted cyclization of substituted aryl precursors. Key steps include:

- Cyclization : Reacting 3,5-difluorophenyl-substituted intermediates with base (e.g., KOH/EtOH) to form the pyrrolidin-2-one ring .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/benzene to isolate the product .

- Characterization : Confirmed via H/C NMR (e.g., δ 4.2–4.5 ppm for pyrrolidinone protons), FTIR (C=O stretch ~1700 cm), and HRMS (m/z calculated for : 212.0623) .

Q. How is the stereochemical purity of the (R)-enantiomer validated?

Answer:

- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers.

- Optical Rotation : Measured in polarimeters (e.g., in CHCl) to confirm enantiomeric excess .

- NOE NMR : Spatial correlations between the 3,5-difluorophenyl group and pyrrolidinone protons validate the (R)-configuration .

Q. What safety precautions are recommended for handling this compound?

Answer:

- Hazards : Irritant (H315, H319, H335); harmful if ingested (H302) .

- PPE : Gloves (nitrile), safety goggles, and fume hood use during synthesis.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled .

Advanced Research Questions

Q. How can regioselective functionalization of the 3,5-difluorophenyl group be achieved?

Answer:

- Pd-Catalyzed C–H Arylation : Use Pd(OAc)/XPhos with aryl bromides to introduce substituents at the para position of the difluorophenyl ring. Reaction conditions: 100°C, 24h in DMA/water (yields ~60–75%) .

- Fluorine-directed lithiation : LDA-mediated deprotonation at −78°C followed by electrophilic quenching (e.g., alkyl halides) .

Q. What strategies address contradictions in reported melting points for analogs?

Answer: Discrepancies arise from polymorphism or solvent-dependent crystallization:

- DSC Analysis : Identify polymorphs via heating rates of 10°C/min; transitions at 138–140°C vs. 209–211°C correlate with crystalline forms .

- Recrystallization Solvent Screening : Compare EtOAc (high-melting form) vs. DCM/hexane (low-melting form) .

Q. How is the compound’s stability under physiological conditions assessed?

Answer:

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.